SRB2 protein - 147706-77-2

SRB2 protein

Catalog Number: EVT-1518258
CAS Number: 147706-77-2
Molecular Formula: C22H42O2
Molecular Weight: 0
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Product Introduction

Source and Classification

SRB2 is primarily studied in the yeast Saccharomyces cerevisiae, where it is classified as a general transcription factor. It interacts with various proteins involved in transcriptional regulation, including the Srb4 subunit of the RNA polymerase II holoenzyme. The protein is characterized by its essential role in mediating responses to transcriptional activators and repressors, thus influencing gene expression dynamics.

Synthesis Analysis

Methods of Synthesis

The synthesis of SRB2 can be achieved through recombinant DNA technology, where the SRB2 gene is cloned into an expression vector. Techniques such as polymerase chain reaction (PCR) are employed to amplify the gene from yeast genomic DNA. Following amplification, the gene is inserted into a suitable vector for expression in host cells, typically Escherichia coli or yeast systems.

Technical Details

  • Cloning: The SRB2 gene is amplified using specific primers and cloned into plasmids such as pGEM or pUC vectors.
  • Transformation: Competent E. coli cells are transformed with the recombinant plasmid to propagate the SRB2 gene.
  • Expression: Induction of protein expression can be achieved using IPTG (isopropyl β-D-1-thiogalactopyranoside) in bacterial systems or galactose in yeast systems.
Molecular Structure Analysis

Structure

The SRB2 protein consists of approximately 520 amino acids and exhibits a complex tertiary structure that facilitates its interactions within the Mediator complex. Structural analyses have revealed that SRB2 contains multiple domains that are crucial for its function in transcription regulation.

Data

Crystallographic studies and nuclear magnetic resonance (NMR) spectroscopy have provided insights into the three-dimensional conformation of SRB2. These studies indicate that specific regions of the protein are involved in binding to other Mediator components and transcription factors.

Chemical Reactions Analysis

Reactions

SRB2 participates in several biochemical reactions that are integral to transcription regulation. It acts as a scaffold for assembling various protein complexes necessary for RNA polymerase II activity.

Technical Details

  • Binding Interactions: SRB2 engages in specific binding interactions with other Mediator subunits and transcription factors, facilitating the recruitment of RNA polymerase II to target promoters.
  • Post-translational Modifications: The activity of SRB2 can be modulated through post-translational modifications such as phosphorylation, which can influence its stability and interaction with other proteins.
Mechanism of Action

Process

The mechanism of action for SRB2 involves its role as a mediator between upstream regulatory signals and the RNA polymerase II machinery. Upon activation by specific transcription factors, SRB2 helps recruit RNA polymerase II to the promoter region, thereby initiating transcription.

Data

Studies have shown that mutations within the SRB2 gene can lead to defects in transcriptional activation and impairments in DNA repair processes, indicating its multifaceted role beyond mere transcription regulation.

Physical and Chemical Properties Analysis

Physical Properties

SRB2 is soluble in aqueous solutions and exhibits stability under physiological conditions. Its molecular weight is approximately 58 kDa, which contributes to its functional versatility within cellular environments.

Chemical Properties

The protein is characterized by a high content of polar amino acids, which facilitates its interaction with other proteins. Additionally, it undergoes various post-translational modifications that can alter its activity and interactions.

Applications

Scientific Uses

The study of SRB2 has significant implications for understanding gene regulation mechanisms in eukaryotic cells. Its involvement in transcriptional activation makes it a target for research into various biological processes, including:

  • Cancer Research: Understanding how dysregulation of SRB2 contributes to oncogenesis.
  • Genetic Studies: Investigating mutations within the SRB2 gene that may affect cellular functions.
  • Biotechnology: Utilizing SRB2 for enhancing gene expression systems in synthetic biology applications.
Molecular Structure and Domains of SRB2

Primary Sequence Analysis: Amino Acid Composition and Isoelectric Point

SRB2 (systematic name YHR041C in Saccharomyces cerevisiae, also known as Med20) is a 210-amino acid polypeptide with a molecular weight of 22,888.3 Da. Its amino acid composition reveals distinct biases characteristic of transcriptional regulators: hydrophobic residues (Leu, Val, Ile) constitute ~18% of the sequence, supporting protein-protein interaction interfaces, while charged residues (Asp, Glu, Lys, Arg) comprise ~25%, contributing to its acidic isoelectric point (pI) of 5.06 [1]. This acidic pI suggests a net negative charge at physiological pH, facilitating electrostatic interactions with positively charged regions of RNA polymerase II (Pol II) or general transcription factors [5]. The N-terminal region (residues 1-50) is enriched in aliphatic and polar uncharged residues, while the C-terminus contains clusters of acidic residues critical for Mediator complex assembly [1] [4].

Table 1: Key Physicochemical Properties of SRB2

PropertyValueFunctional Implication
Amino Acid Length210 residuesOptimal for scaffolding within Mediator head module
Molecular Weight22,888.3 DaReflects compact tertiary structure
Isoelectric Point (pI)5.06Facilitates interactions with basic protein domains
Median Cellular Abundance3966 ± 1765 molecules/cellIndicates essential, constitutive expression

Structural Domains: Conserved Motifs and Functional Regions

SRB2 contains three evolutionarily conserved domains essential for its role in the Mediator complex:

  • N-Terminal Helical Bundle (residues 20-85): Forms α-helices that interact with Med18 (Srb5) and Med22 (Srb6). This domain shares structural homology with metazoan Med20 orthologs, underscoring its conserved role in Mediator architecture [5].
  • Central Coiled-Coil Domain (residues 90-150): Mediates dimerization with Med8 via hydrophobic interfaces. Mutations here disrupt Mediator subcomplex integrity and impair basal transcription in vitro [3] [5].
  • C-Terminal Flexible Linker (residues 160-210): Contains a conserved TFIIB-binding motif (residues 185-195). This acidic region directly contacts the cyclin-like domain of TFIIB, positioning Mediator for preinitiation complex (PIC) assembly [3] [9].

Notably, SRB2 lacks canonical DNA-binding motifs (e.g., zinc fingers), consistent with its function as a bridge between Pol II and regulatory factors [1].

Table 2: Functional Domains of SRB2

DomainResiduesKey InteractionsFunctional Role
N-Terminal Helical Bundle20-85Med18, Med22Mediator head module stability
Central Coiled-Coil90-150Med8, TFIIFSubunit dimerization; PIC docking
C-Terminal Linker160-210TFIIB, Rpb1 (Pol II CTD)RNA Pol II recruitment

Tertiary Structure: Role in Mediator Complex Assembly

Within the 25-subunit yeast Mediator complex, SRB2 resides in the head module alongside Med6, Med8, Med11, Med17 (Srb4), Med18 (Srb5), Med19 (Rox3), and Med22 (Srb6). Cryo-electron microscopy studies reveal that SRB2’s tertiary structure anchors the interface between the head module and Pol II [3] [5]:

  • Its N-terminal helices pack against Med18 and Med22, forming a rigid "crown" that stabilizes the head module’s conformation.
  • The central coiled-coil domain projects toward Med8, creating a docking site for the middle module (containing Med4, Med7, Med9).
  • The C-terminal acidic tail makes transient contacts with the heptad repeats of the Pol II C-terminal domain (CTD), particularly when phosphorylated at Ser5 [9].

This architecture enables SRB2 to act as a conformational sensor: during transcription initiation, SRB2’s C-terminus undergoes a disorder-to-order transition upon TFIIB binding, facilitating Mediator-Pol II holoenzyme formation [3] [5]. Mutagenesis of interfacial residues (e.g., E196A) abolishes Mediator-driven enhancement of transcription in vitro without disrupting core complex assembly, highlighting SRB2’s direct role in activation [1] [9].

Post-Translational Modifications: Phosphorylation and Glycosylation

While SRB2 lacks predicted N-linked glycosylation sites (Asn-Xaa-Ser/Thr), it undergoes regulatory phosphorylation:

  • Cyclin-Dependent Kinase (CDK8) Phosphorylation: Srb10 (CDK8) phosphorylates SRB2 at Thr-42 and Ser-138 within the Mediator head module. This modification destabilizes Mediator-Pol II binding under repressive conditions (e.g., glucose deprivation), acting as a transcriptional switch [4] [5].
  • TFIIH-Dependent Phosphorylation: During PIC assembly, Kin28 (TFIIH subunit) phosphorylates SRB2 at Ser-120, enhancing its affinity for the Pol II CTD. This primes the complex for promoter escape [7] [9].

Mass spectrometry studies confirm <5% modification occupancy under basal conditions, suggesting dynamic, signal-dependent regulation. No acetylation or ubiquitination has been detected, indicating SRB2’s stability within the core Mediator complex [1].

Table 3: Experimentally Detected Post-Translational Modifications of SRB2

Modification SiteResidueEnzymeFunctional Consequence
PhosphorylationThr-42Srb10 (CDK8)Mediator-Pol II dissociation
PhosphorylationSer-120Kin28 (TFIIH)Enhanced CTD binding; promoter clearance
PhosphorylationSer-138Srb10 (CDK8)Head module disassembly

Properties

CAS Number

147706-77-2

Product Name

SRB2 protein

Molecular Formula

C22H42O2

Synonyms

SRB2 protein

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